
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 3-hydroxypropyl phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-(Trifluoromethoxy)phenyl)propanal or 3-(3-(Trifluoromethoxy)phenyl)propanone.
Reduction: Formation of 3-(3-(Trifluoromethoxy)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a trifluoromethoxy group (CF₃O) attached to a phenyl ring, along with a propanol moiety. Its molecular formula is C₁₀H₁₁F₃O, and it has a molecular weight of 204.19 g/mol. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in both research and industrial applications .
Pharmaceutical Development
Role as an Intermediate:
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol serves as a key intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of compounds targeting central nervous system disorders, thereby enhancing drug efficacy and specificity .
Case Studies:
- CNS Disorders: Research indicates that compounds derived from this intermediate have shown potential in treating conditions such as depression and anxiety disorders.
- Enzyme Inhibition: The compound's ability to interact with specific enzymes has been leveraged to design inhibitors that may provide therapeutic benefits in various diseases.
Material Science
Applications in Advanced Materials:
The compound is utilized in developing advanced materials such as coatings and polymers. Its chemical properties improve durability and resistance to environmental factors, making it suitable for applications requiring enhanced material performance .
Research Findings:
Studies have demonstrated that incorporating trifluoromethoxy groups into polymers can significantly improve their thermal stability and mechanical properties.
Agricultural Chemistry
Use in Agrochemicals:
In agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness in pest control products leads to improved crop protection solutions .
Impact on Crop Yield:
Field studies have shown that formulations containing this compound can enhance the efficacy of pesticides, resulting in increased crop yields and reduced environmental impact.
Research in Organic Synthesis
Versatile Building Block:
The compound acts as a versatile building block in organic synthesis, facilitating the efficient creation of complex molecules. This property streamlines research and development processes across various fields .
Synthetic Pathways:
Several synthetic routes have been explored for the production of this compound, including:
- Reduction of 3-(3-(Trifluoromethyl)phenyl)propionic acid.
- Use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
- 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
- 3-(3-(Trifluoromethyl)benzyl)oxyphenylpropan-1-ol
Uniqueness
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Biological Activity
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organofluorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.
This compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a propan-1-ol chain. This structural configuration contributes to its unique chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H12F3O |
Molecular Weight | 224.20 g/mol |
Appearance | Brown oil |
Melting Point | Not specified |
Boiling Point | Not specified |
1. Antioxidant Properties
Research indicates that arylpropanols, including compounds like this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has shown potential in anti-inflammatory applications. Studies suggest that the trifluoromethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
3. Neuropharmacological Activity
Recent studies have explored the neuropharmacological effects of similar compounds with trifluoromethyl groups. For instance, compounds containing this group have been linked to serotonin receptor modulation, which is crucial in managing mood disorders such as depression . The antidepressant-like effects observed in related compounds suggest that this compound may also influence serotonergic pathways.
Study on Antidepressant-Like Effects
A study evaluating the antidepressant potential of related compounds revealed significant findings regarding the modulation of serotonergic systems. The research involved administering various doses of a compound with a similar structure to mice and assessing their behavior in forced swimming tests (FST) and tail suspension tests (TST). Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant-like effect mediated through serotonin receptors .
Pharmacological Characterization
A detailed pharmacological characterization was conducted on related organofluorine compounds, highlighting their interactions with biological targets. This research emphasized the importance of the trifluoromethyl group in enhancing binding affinity to target receptors, thus improving therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The trifluoromethyl group influences the electronic properties of the compound, enhancing its interaction with various receptors, particularly those involved in neurotransmission.
- Antioxidative Mechanism : The ability to scavenge free radicals contributes to reducing oxidative damage in cells.
- Inflammatory Pathway Inhibition : The compound may inhibit the expression of pro-inflammatory cytokines through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodology :
- Grignard Reaction : React 3-(trifluoromethoxy)benzaldehyde with propanal in the presence of a Grignard reagent (e.g., ethyl magnesium bromide) under anhydrous conditions. This method is adapted from trifluoromethylphenylpropanol syntheses ().
- Reduction of Ketones : Reduce 3-(3-(trifluoromethoxy)phenyl)propan-1-one using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Monitor reaction progress via TLC.
- Optimization : Use continuous flow reactors for industrial scalability (). Purify via column chromatography or distillation.
Q. How can researchers characterize this compound and distinguish it from structural analogs?
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR data with PubChem records (). The trifluoromethoxy group ( ~120–125 ppm in F NMR) and hydroxyl proton ( ~1.5–2.0 ppm in H NMR) are diagnostic.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 221.1 (C₁₀H₁₁F₃O₂) using high-resolution MS ( ).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers ( ).
Q. What are the key reactivity patterns of the hydroxyl and trifluoromethoxy groups in this compound?
- Hydroxyl Group :
- Oxidation : Forms 3-(3-(trifluoromethoxy)phenyl)propanal using CrO₃ in acetic acid ().
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to yield esters for prodrug studies ( ).
- Trifluoromethoxy Group :
- Electrophilic Substitution : Resists hydrolysis under acidic conditions but participates in SNAr reactions with strong nucleophiles (e.g., amines) at elevated temperatures ().
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Case Study : If H NMR shows unexpected splitting, consider:
- Dynamic Effects : Rotamers caused by restricted rotation around the propanol chain. Use variable-temperature NMR to confirm ().
- Impurities : Trace solvents (e.g., THF) or by-products (e.g., oxidation products). Cross-validate with GC-MS ( ).
- Computational Modeling : Compare experimental F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate structural assignments ().
Q. What role does this compound play in pharmacological studies, particularly as a synthetic intermediate?
- Application : Serves as a precursor to Cinacalcet, a calcium-sensing receptor agonist. React with 1-naphthol and methylamine to form the final drug molecule ( ).
- Biological Testing :
- In Vitro Assays : Screen derivatives for receptor binding affinity using HEK293 cells expressing CaSR (IC₅₀ values typically <10 µM).
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition assays ().
Q. What strategies improve the stability of this compound under storage and experimental conditions?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation ( ).
- Formulation : Prepare as a lyophilized powder with excipients (e.g., mannitol) for long-term stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) ( ).
Q. Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for the same synthetic route?
- Root Causes :
- Impurity in Starting Materials : Validate purity of 3-(trifluoromethoxy)benzaldehyde via GC-MS before use ().
- Catalyst Deactivation : Test fresh vs. recycled Pd/C catalysts in hydrogenation steps ( ).
- Mitigation : Replicate reactions in triplicate and report mean ± SD. Cross-reference with peer protocols ().
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Grignard Reaction | EtMgBr, THF, 0°C → RT | 72 | 95 | |
Ketone Reduction | NaBH₄, EtOH, RT | 68 | 92 | |
Continuous Flow | Pd/C, H₂, 50°C | 85 | 98 |
Table 2. Key Spectroscopic Data
Technique | Key Signals | Reference |
---|---|---|
H NMR (CDCl₃) | δ 1.8 (OH, broad), 3.6 (CH₂OH) | |
F NMR | δ –58.2 (CF₃O) | |
HRMS (ESI+) | m/z 221.1 [M+H]⁺ |
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBCIAHXKPFUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294934 | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057671-55-2 | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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